molecular formula C16H11Cl2N5 B11639306 7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11639306
M. Wt: 344.2 g/mol
InChI Key: SHRVCZLWKCUSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with phenyl and dichlorophenyl substituents. The presence of these substituents imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with cyanamide under acidic conditions to yield the desired tetrazolopyrimidine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the regulation of gene expression, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Uniqueness: 7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both phenyl and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5/c17-11-6-7-12(13(18)8-11)15-9-14(10-4-2-1-3-5-10)19-16-20-21-22-23(15)16/h1-9,15H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRVCZLWKCUSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.